molecular formula C11H17NO2 B13184535 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline

Cat. No.: B13184535
M. Wt: 195.26 g/mol
InChI Key: IEFGXIRXAUJSCJ-UHFFFAOYSA-N
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Description

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline is an aromatic amine derivative featuring a methoxy group (-OCH₃) at position 3 and a propan-2-yloxymethyl (-CH₂OCH(CH₃)₂) substituent at position 2 of the benzene ring (Figure 1). This compound belongs to the aniline family, characterized by its amino (-NH₂) group, which confers reactivity in electrophilic substitution and coupling reactions.

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

3-methoxy-2-(propan-2-yloxymethyl)aniline

InChI

InChI=1S/C11H17NO2/c1-8(2)14-7-9-10(12)5-4-6-11(9)13-3/h4-6,8H,7,12H2,1-3H3

InChI Key

IEFGXIRXAUJSCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OCC1=C(C=CC=C1OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline typically involves the reaction of 3-methoxyaniline with an appropriate alkylating agent under controlled conditions. One common method involves the use of propan-2-yloxy methyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the alkylation process .

Industrial Production Methods

Industrial production of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its chemical structure and functional groups. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites on the receptor .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Isomers: Positional Variations

(a) 4-Methoxy-3-(propan-2-yloxy)aniline (CAS 212489-95-7)
  • Molecular Weight: 181.23 g/mol (C₁₀H₁₅NO₂).
  • Comparison: The absence of a methylene bridge reduces steric bulk compared to the target compound. Positional isomerism alters electronic effects, with the methoxy group in position 4 directing electrophiles differently (meta to the amino group). This may result in distinct reactivity patterns in cross-coupling or nitration reactions .
(b) 3-[(Propan-2-yloxy)methyl]aniline
  • Structure : Propan-2-yloxymethyl at position 3; lacks the methoxy group.
  • Molecular Weight: 165.23 g/mol (C₁₀H₁₅NO).
  • Comparison: The absence of the methoxy group simplifies the electronic profile, reducing electron-donating effects. This compound may exhibit higher solubility in non-polar solvents due to decreased polarity .

Substituent Variations: Functional Group Modifications

(a) 2-Methyl-3-[(propan-2-yloxy)methyl]aniline (CAS 1157090-24-8)
  • Structure : Methyl (-CH₃) at position 2 instead of methoxy.
  • Molecular Weight: 179.26 g/mol (C₁₁H₁₇NO).
  • Comparison : The methyl group is less polar than methoxy, reducing hydrogen-bonding capacity. This lowers solubility in polar solvents (e.g., water) but may enhance lipophilicity, making it suitable for hydrophobic matrices .
(b) 3-Bromo-5-(propan-2-yloxy)aniline (CAS 1251863-44-1)
  • Structure : Bromine at position 3, propan-2-yloxy at position 3.
  • Molecular Weight: 230.10 g/mol (C₉H₁₂BrNO).
  • Comparison: Bromine’s electron-withdrawing nature deactivates the ring, reducing electrophilic substitution rates. The steric bulk of bromine may also hinder reactions at the amino group .

Complex Derivatives: Extended Functionality

(a) N-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-2-(3-phenylpropoxy)aniline
  • Structure: Contains a phenoxyethyl chain and a phenylpropoxy group.
  • Molecular Weight: Higher complexity (C₂₉H₃₅NO₂).
  • Comparison : The extended alkyl and aryl chains increase hydrophobicity and steric hindrance, likely reducing reactivity in solution-phase reactions. Such derivatives are often explored in medicinal chemistry for enhanced target binding .

Physicochemical and Reactivity Trends

Table 1: Key Properties of Selected Compounds

Compound Molecular Weight (g/mol) Substituents (Positions) Key Reactivity/Solubility Traits
Target Compound 181.23 3-OCH₃, 2-CH₂OCH(CH₃)₂ Moderate polarity; steric hindrance
4-Methoxy-3-(propan-2-yloxy)aniline 181.23 4-OCH₃, 3-OCH(CH₃)₂ Reduced steric bulk; altered directing effects
2-Methyl-3-[(propan-2-yloxy)methyl]aniline 179.26 2-CH₃, 3-CH₂OCH(CH₃)₂ Higher lipophilicity
3-Bromo-5-(propan-2-yloxy)aniline 230.10 3-Br, 5-OCH(CH₃)₂ Deactivated ring; slow electrophilic substitution

Biological Activity

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline is an organic compound with notable biological activities, particularly in the fields of antimicrobial and anticancer research. This article discusses the compound's synthesis, biological properties, potential mechanisms of action, and relevant case studies.

Chemical Structure and Properties

3-Methoxy-2-[(propan-2-yloxy)methyl]aniline features a methoxy group and an isopropoxy group attached to a benzene ring, which contributes to its unique chemical properties. The molecular formula and structure can influence its interactions with biological targets, making it a candidate for pharmacological applications.

Antimicrobial Properties

Preliminary studies suggest that 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline exhibits antimicrobial activity . Research indicates that compounds with similar structural characteristics often demonstrate efficacy against various bacterial strains. For example, derivatives of aniline have been shown to possess significant antibacterial properties, which may extend to this compound as well.

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeMIC (µg/mL)Reference
3-Methoxy-2-[(propan-2-yloxy)methyl]anilineAntimicrobialTBD
4-Methoxy-3-[(propan-2-yloxy)methyl]anilineAntibacterial64
EmodinAntibacterial2–64

Anticancer Properties

The compound is also being explored for its anticancer properties . Studies suggest that its mechanism may involve the inhibition of specific enzymes or receptors that are crucial for cancer cell proliferation. The exact pathways remain under investigation, but initial findings indicate potential cytotoxic effects linked to DNA fragmentation in cancer cells .

The mechanism of action for 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline is likely multifaceted:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell survival.
  • Receptor Binding : Its structural components allow it to bind selectively to biological receptors, potentially modulating signal transduction pathways.
  • Oxidative Stress Induction : Similar compounds have demonstrated the ability to induce oxidative stress in microbial cells, leading to cell death.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A study conducted by Čižmáriková et al. (2023) evaluated the antimicrobial properties of various aryloxyaminopropanols, revealing that compounds with similar structures exhibited effective bactericidal action against Gram-positive and Gram-negative bacteria .
  • Anticancer Research : A recent investigation highlighted the potential of methoxy-substituted anilines in cancer therapy, demonstrating their ability to induce apoptosis in cancer cell lines through targeted enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline, and how do reaction conditions influence yield?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination. For example, reacting 3-methoxy-2-(chloromethyl)aniline with isopropyl alcohol under basic conditions (e.g., K₂CO₃ in DMF) can introduce the isopropoxy group. Temperature (60–80°C) and solvent polarity significantly impact regioselectivity and yield . Purification via column chromatography (silica gel, hexane/ethyl acetate) is typical. Yield optimization requires monitoring by TLC and adjusting stoichiometry of reagents .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of 3-Methoxy-2-[(propan-2-yloxy)methyl]aniline?

  • Methodological Answer :

  • ¹H NMR : Look for aromatic protons (δ 6.5–7.2 ppm), methoxy singlet (δ ~3.8 ppm), and isopropoxy methyl splits (δ 1.2–1.4 ppm). The methylene bridge (CH₂O) appears as a triplet near δ 4.2 ppm .
  • IR : Stretching vibrations for N-H (3350–3450 cm⁻¹), C-O (1250 cm⁻¹ for methoxy), and aromatic C=C (1600 cm⁻¹) confirm functional groups .
  • MS : Molecular ion peaks at m/z 195 (M⁺) and fragmentation patterns (loss of isopropoxy group at m/z 138) validate the structure .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact. The compound’s aniline moiety poses toxicity risks (methemoglobinemia) . Store in airtight containers at 2–8°C to prevent oxidation. In case of exposure, wash skin with water and seek medical attention for methemoglobinemia monitoring .

Advanced Research Questions

Q. How do electron-donating substituents (methoxy, isopropoxy) influence the compound’s reactivity in electrophilic aromatic substitution (EAS)?

  • Methodological Answer : The methoxy group at position 3 is ortho/para-directing, while the bulky isopropoxymethyl group at position 2 sterically hinders para substitution. Computational modeling (DFT) can predict preferred EAS sites. Experimentally, nitration (HNO₃/H₂SO₄) predominantly occurs at position 4 or 6, confirmed by HPLC and ¹³C NMR .

Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?

  • Methodological Answer : Discrepancies often arise from impurities or polymorphic forms. Recrystallize from ethanol/water and compare DSC data. Cross-validate NMR with 2D techniques (COSY, HSQC) to rule out solvent artifacts. Collaborative inter-lab studies using standardized protocols (e.g., IUPAC guidelines) improve reproducibility .

Q. How can computational chemistry predict the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer : Perform molecular dynamics (MD) simulations (e.g., Gaussian or GROMACS) to assess hydrolysis of the isopropoxymethyl group. Experimental validation involves HPLC stability studies (pH 1–13, 25–60°C). Degradation products (e.g., 3-methoxyaniline) are identified via LC-MS .

Q. What role does this compound play in transition-metal-catalyzed coupling reactions?

  • Methodological Answer : The aniline NH₂ group facilitates Buchwald-Hartwig amination or Ullmann coupling. Optimize Pd(OAc)₂/Xantphos catalysts in toluene at 110°C to couple with aryl halides. Monitor reaction progress via GC-MS and isolate products using SPE cartridges .

Q. How can crystallographic data (e.g., from SHELX) resolve ambiguities in molecular conformation?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines bond angles and torsional strain. For example, the dihedral angle between methoxy and isopropoxymethyl groups determines planarity. Compare with DFT-optimized geometries to validate intramolecular H-bonding .

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